3-(2-Methoxyethyl)benzylamine
Overview
Description
3-(2-Methoxyethyl)benzylamine is a chemical compound with the molecular formula C10H15NO . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethyl)benzylamine consists of a benzene ring attached to an amine group through an ethyl chain, which also has a methoxy group attached . The molecular weight of this compound is 165.23 g/mol .Scientific Research Applications
Aza-Michael Additions
The compound can be used in the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters . This process is carried out in the absence of a solvent, which contributes to the development of sustainable chemistry . The reaction times are reduced, and good to excellent yields for aza-Michael addition are observed .
2. Protection of Benzylamines with Carbon Dioxide Benzylamines, including “3-(2-Methoxyethyl)benzylamine”, can react with CO2 to form protected benzylamine . This reaction can be carried out in a variety of solvents with and without the presence of basic additives . The protection and deprotection of benzylamines with CO2 could provide a sustainable strategy for realizing in situ protection and deprotection sequences .
3. Synthesis of β-Amino Acids and Derivatives The 1,4-addition process, which involves the compound, is useful in the synthesis of β-amino acids and derivatives . This synthesis can be carried out under asymmetric conditions by means of chiral induction .
Safety and Hazards
properties
IUPAC Name |
[3-(2-methoxyethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-4,7H,5-6,8,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPAYXEBWCUQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=CC=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)benzylamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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